3-Ethylcyclohexane-1-thiol
Description
3-Ethylcyclohexane-1-thiol is a cyclohexane derivative featuring a thiol (-SH) group at position 1 and an ethyl substituent at position 2. This compound belongs to the organosulfur family, characterized by high reactivity due to the thiol group, which participates in redox reactions, metal coordination, and nucleophilic substitutions. Its cyclohexane backbone imparts steric and conformational effects, influencing solubility, volatility, and stability.
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
3-ethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3 |
InChI Key |
AAMVSCKFWJRDHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 3-ethylcyclohexyl bromide with sodium hydrosulfide can yield this compound. Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of large-scale reactors and controlled environments to ensure high yields and purity. The process typically includes steps such as distillation and purification to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids. .
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products Formed:
Disulfides: Formed through oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed through further oxidation of disulfides.
Scientific Research Applications
3-Ethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of 3-Ethylcyclohexane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with other molecules, including proteins and enzymes. This reactivity allows it to modulate the activity of these molecules, potentially leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Ethylhexane-1-thiol
- Structure : Linear hexane chain with a thiol group at position 1 and an ethyl branch at position 2 (vs. cyclic backbone in 3-Ethylcyclohexane-1-thiol).
- Properties :
- Higher volatility compared to cyclohexane derivatives due to reduced steric hindrance in the linear chain.
- Lower boiling point (estimated ~150–160°C for linear thiols vs. ~180–200°C for cyclohexane-based thiols).
- Applications: Commonly used in gas odorants (e.g., natural gas additives) due to its strong odor .
Cyclohexanethiol
- Structure : Cyclohexane ring with a thiol group at position 1 (lacks the ethyl substituent).
- Properties :
- Lower molecular weight (128.22 g/mol vs. 156.29 g/mol for this compound).
- Increased solubility in polar solvents due to reduced hydrophobic ethyl group.
- Reactivity: Faster oxidation rates to disulfides compared to ethyl-substituted analogs due to reduced steric protection of the -SH group.
3-Isopropoxy-2-cyclohexenone (from )
- Structure: Cyclohexenone backbone with isopropoxy and ketone groups.
- Comparison: Functional Groups: Ketone and ether groups (vs. thiol and ethyl in this compound). Reactivity: Ketones undergo nucleophilic additions, while thiols participate in redox and alkylation reactions. Synthesis: Prepared via enolate alkylation (as in ), contrasting with thiols synthesized via thiol-ene click chemistry or nucleophilic substitution .
Data Table: Key Properties of Comparable Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₁₄S | 156.29 | ~180–200 (est.) | Thiol, Ethyl |
| 2-Ethylhexane-1-thiol | C₈H₁₆S | 144.28 | ~150–160 (est.) | Thiol, Ethyl |
| Cyclohexanethiol | C₆H₁₀S | 128.22 | ~160–170 | Thiol |
| 3-Isopropoxy-2-cyclohexenone | C₉H₁₄O₂ | 154.21 | ~250–260 | Ketone, Ether |
Research Findings and Trends
- Steric Effects : The ethyl group in this compound reduces reactivity in nucleophilic substitutions compared to unsubstituted cyclohexanethiol, as observed in analogous thiol systems .
- Thermal Stability : Cyclohexane-based thiols exhibit higher thermal stability than linear analogs due to ring strain and conformational rigidity.
- Analytical Methods : Chromatographic techniques (e.g., HPLC, GC-MS) are standard for purity analysis, as seen in impurity profiling for related compounds (), though specific methods for this compound require further study .
Biological Activity
3-Ethylcyclohexane-1-thiol (C8H16S) is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexane ring with an ethyl group and a thiol group attached. The molecular structure can be represented as follows:
- Molecular Formula: C8H16S
- Molecular Weight: 144.28 g/mol
- CAS Number: 57150533
The presence of the thiol group (-SH) is significant as it often contributes to the biological reactivity of compounds, particularly in redox reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, which may protect cells from oxidative stress.
- Enzyme Modulation : Compounds containing thiol groups can interact with various enzymes, potentially inhibiting or activating them, which can influence metabolic pathways.
- Cell Signaling : Thiols can participate in cellular signaling pathways by modifying proteins through the formation of disulfide bonds or by acting as signaling molecules themselves.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.
- Cytotoxicity : Some studies have indicated that this compound may induce cytotoxic effects in cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activity of this compound:
Table 1: Summary of Biological Studies
Detailed Findings
- Antioxidant Properties : In a study published in PubChem, this compound was shown to effectively scavenge reactive oxygen species (ROS), indicating its potential use as an antioxidant in therapeutic applications .
- Cytotoxic Effects : Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis, suggesting its potential role in cancer therapy .
- Anti-inflammatory Effects : A study highlighted the compound's ability to modulate inflammatory cytokines, providing insights into its role in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
